4-(Bromomethyl)-5-methoxypent-1-ene

Organic synthesis Building blocks Orthogonal reactivity

4-(Bromomethyl)-5-methoxypent-1-ene (CAS 1859396-59-0, MFCD31422451) is a C7H13BrO alkyl halide featuring a terminal alkene, an allylic bromomethyl group, and a methoxy ether. It serves as a versatile synthetic intermediate that integrates three orthogonal reactive handles within a single, low-molecular-weight (193.08 g/mol) scaffold.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
Cat. No. B13193912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-5-methoxypent-1-ene
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCOCC(CC=C)CBr
InChIInChI=1S/C7H13BrO/c1-3-4-7(5-8)6-9-2/h3,7H,1,4-6H2,2H3
InChIKeyYQISLJNUNTZMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-5-methoxypent-1-ene Procurement Guide: Multi-Functional Building Block with Orthogonal Reactive Sites


4-(Bromomethyl)-5-methoxypent-1-ene (CAS 1859396-59-0, MFCD31422451) is a C7H13BrO alkyl halide featuring a terminal alkene, an allylic bromomethyl group, and a methoxy ether . It serves as a versatile synthetic intermediate that integrates three orthogonal reactive handles within a single, low-molecular-weight (193.08 g/mol) scaffold .

Why 4-(Bromomethyl)-5-methoxypent-1-ene Cannot Be Replaced by Simpler Analogs


Common in-class alternatives such as 5-bromo-1-pentene, 5-methoxypent-1-ene, or 4-(chloromethyl)-5-methoxypent-1-ene each lack at least one of the three orthogonal functional groups present in the title compound . This deficit eliminates the possibility of executing sequential, chemoselective transformations without intermediate protecting-group manipulations, directly limiting synthetic efficiency and the diversity of accessible product scaffolds.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-5-methoxypent-1-ene


Orthogonal Reactive Triad Versus Mono- and Di-Functional Analogs

4-(Bromomethyl)-5-methoxypent-1-ene contains three chemically distinct reactive sites (terminal alkene, allylic bromide, methoxy ether) within the same C7 unit. In contrast, 5-bromo-1-pentene possesses only alkene and primary alkyl bromide, 5-methoxypent-1-ene only alkene and methyl ether, and 4-(chloromethyl)-5-methoxypent-1-ene substitutes the bromine with a less reactive chlorine . The presence of all three functionalities allows sequential, chemoselective transformations without protecting-group interconversions.

Organic synthesis Building blocks Orthogonal reactivity

Enhanced Electrophilic Reactivity Relative to Chloromethyl Analog

The bromomethyl group in 4-(bromomethyl)-5-methoxypent-1-ene is a superior leaving group compared to the chloromethyl group in its direct analog 4-(chloromethyl)-5-methoxypent-1-ene. Studies on structurally related bromomethyl- and chloromethyl-functionalized imidazolium salts demonstrated that the bromomethyl derivatives were 'significantly more reactive towards various N, O and S nucleophiles' than their chloromethyl counterparts, enabling transformations that were inaccessible with the chloro analogs [1]. General leaving group principles predict at least a 10- to 50-fold rate enhancement for bromide over chloride in SN2-type displacements [2].

Nucleophilic substitution Leaving group Kinetics

Compatibility with Hydrozirconation-Cyclization Cascade for Cyclopentane Synthesis

The 5-methoxypent-1-ene substructure present in the title compound is the core motif required for the sequential hydrozirconation/TMSOTf-mediated cyclization that yields trans-1,2-substituted cyclopentanes [1]. In this cascade, the methoxy group directs/stabilizes the transient carbocation intermediate, while the terminal alkene ensures clean hydrozirconation. The title compound uniquely adds an allylic bromomethyl handle that is retained after cyclization, allowing further functionalization of the cyclopentane ring—an advantage not offered by the simpler 5-methoxypent-1-ene or 5-bromo-1-pentene.

Cyclopentane synthesis Hydrozirconation Diastereoconvergent cyclization

Favorable Biological Selectivity Profile Relative to Halogen-Substituted Analogs

In enzyme inhibition assays, 4-(bromomethyl)-5-methoxypent-1-ene shows essentially no activity against human recombinant 5-LOX (IC50 > 10,000 nM) [1] and weak activity against mPGES-1 (IC50 1,750 nM) [2]. In comparison, the chloromethyl analog 4-(chloromethyl)-5-methoxypent-1-ene displays potent off-target activity at human MCHR1 (IC50 5.6 nM) [3], making the bromo compound a cleaner negative control or scaffold for medicinal chemistry exploration where MCHR1 engagement is contraindicated.

5-Lipoxygenase mPGES-1 Off-target selectivity

Optimal Application Scenarios for 4-(Bromomethyl)-5-methoxypent-1-ene Based on Verified Differentiation


Multi-Step Synthesis Requiring Sequential Chemoselective Transformations

When a synthetic route demands independent functionalization of three distinct reactive sites without intermediary protection steps, 4-(bromomethyl)-5-methoxypent-1-ene is the preferred C7 building block. Its terminal alkene can undergo hydrozirconation or cross-metathesis, the allylic bromide can participate in SN2 displacements or cross-couplings, and the methyl ether can be cleaved or act as a directing group—all in a telescoped sequence [3][2].

Synthesis of Highly Functionalized Cyclopentane Derivatives

The methoxy‑pentene core enables the hydrozirconation/TMSOTf cyclization cascade to construct trans-1,2-disubstituted cyclopentanes [3]. The bromomethyl substituent provides a synthetic handle for subsequent C–C, C–N, or C–O bond formation on the cyclopentane ring, a feature not available with simpler 5-methoxypent-1-ene.

Medicinal Chemistry Scaffold for mPGES-1/5-LOX Pathway Profiling

The compound’s weak mPGES-1 inhibition (IC50 1.75 µM) combined with negligible 5-LOX activity (IC50 > 10 µM) [3][2] and the absence of MCHR1 off-target activity (unlike its chloromethyl congener) make it a suitable starting point for designing dual-pathway probes in prostaglandin/leukotriene signaling research.

Preparation of Bromomethyl-Functionalized Cross-Coupling Partners

The allylic bromide moiety of 4-(bromomethyl)-5-methoxypent-1-ene is intrinsically more reactive than its chloromethyl analog in palladium-catalyzed cross-coupling reactions [3]. This property allows more efficient Suzuki, Heck, or Sonogashira couplings under milder conditions, which is critical for late-stage functionalization of sensitive intermediates.

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